Methyl 4-((2-(5-(4-butoxyphenyl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate
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Overview
Description
Methyl 4-((2-(5-(4-butoxyphenyl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate is an organic compound with a complex structure that includes a pyrazole ring, a benzoate ester, and a butoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-(5-(4-butoxyphenyl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate typically involves multiple steps, starting with the preparation of the pyrazole ring and the benzoate ester. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reactions. The final step involves the coupling of the pyrazole ring with the benzoate ester under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Industrial methods may also incorporate advanced techniques such as microwave-assisted synthesis to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(5-(4-butoxyphenyl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
Methyl 4-((2-(5-(4-butoxyphenyl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-((2-(5-(4-butoxyphenyl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)benzoate
- Methyl 4-((2-(4-butoxyphenyl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate
Uniqueness
Methyl 4-((2-(5-(4-butoxyphenyl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate is unique due to its specific structural features, such as the presence of both a pyrazole ring and a benzoate ester
Properties
CAS No. |
634899-23-3 |
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Molecular Formula |
C23H24N4O4 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
methyl 4-[(E)-[[3-(4-butoxyphenyl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C23H24N4O4/c1-3-4-13-31-19-11-9-17(10-12-19)20-14-21(26-25-20)22(28)27-24-15-16-5-7-18(8-6-16)23(29)30-2/h5-12,14-15H,3-4,13H2,1-2H3,(H,25,26)(H,27,28)/b24-15+ |
InChI Key |
ZNAPYBSEGZZARO-BUVRLJJBSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)C(=O)OC |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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